Magnesium bis(trifluoromethylsulfonyl)imide
Overview
Description
Magnesium bis(trifluoromethylsulfonyl)imide, also known as magnesium bistrifluoromethanesulfonimide, is a compound that has garnered attention due to its utility in various chemical reactions. It has been identified as an efficient catalyst for the acetylation of phenols, alcohols, and thiols under solvent-free conditions at room temperature, providing excellent yields especially for electron-deficient and sterically hindered phenols .
Synthesis Analysis
The synthesis of magnesium bis(trifluoromethylsulfonyl)imide involves the formation of the bis(trifluoromethylsulfonyl)imide anion, which has been structurally characterized in a series of alkaline earth metal salts. The magnesium cation in these salts is fully hydrated and does not directly interact with the anion, although extensive hydrogen bonding is observed . The synthesis process also yields insights into the molecular structures of related compounds, such as bis((trifluoromethyl)sulfonyl)amine and magnesium hexaaquo bis((trifluoromethyl)sulfonyl)amide dihydrate, which have been characterized and reported .
Molecular Structure Analysis
The molecular structure of magnesium bis(trifluoromethylsulfonyl)imide has been explored through crystallography and theoretical studies. The magnesium cation is typically fully hydrated with no direct interaction with the anion. The anion itself exhibits a cisoid conformation when chelated to a metal ion, with the trifluoroalkyl groups lying to the same side of the S-N-S plane . Density functional theory (DFT) studies have further elucidated the electronic structures and energies of metal bis(trifluoromethylsulfonyl)imides, revealing quadradentate structures involving four oxygen atoms of four -SO2- groups to be preferred .
Chemical Reactions Analysis
Magnesium bis(trifluoromethylsulfonyl)imide has been shown to catalyze acylation reactions effectively. The catalyst is general for acylation with various anhydrides, and the rate of acylation is influenced by the electronic and steric factors associated with the anhydride. Chemoselective acetylation, pivalation, and benzoylation can occur without competitive dehydration or rearrangement, even with acid-sensitive alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of magnesium bis(trifluoromethylsulfonyl)imide are influenced by its molecular structure and the interactions between the cation and anion. The compound exhibits extensive hydrogen bonding and fluorine segregation, resulting in the formation of hydrophilic and hydrophobic domains within the crystal structure . Theoretical studies have provided insights into the Lewis acidity and catalytic activity of these metal complexes, as well as the weakly coordinating property of the TFSI- anion .
Scientific Research Applications
1. Electrolytes for Rechargeable Batteries
Magnesium bis(trifluoromethylsulfonyl)imide (MgTFSI2) has been studied as an electrolyte component for rechargeable batteries. Research by Orikasa et al. (2014) and others highlights its potential in magnesium battery systems, emphasizing its high energy density and non-toxic nature, making it a viable option for large-scale energy storage (Orikasa et al., 2014). Similarly, Watkins and Buttry (2015) explored Mg(TFSI)2 in ionic liquids for rechargeable batteries, revealing insights into the complex magnesium salt environment (Watkins & Buttry, 2015).
2. Corrosion Inhibition
Ionic liquids containing MgTFSI2 have been investigated for their corrosion inhibition properties. Su et al. (2020) conducted studies on various ionic liquids including those with MgTFSI2, demonstrating their effectiveness in protecting magnesium alloys from corrosion (Su et al., 2020).
3. Ionic Conductivity in Polymers
Lee and Allcock (2010) reported that polymers doped with MgTFSI2 showed higher ionic conductivities, an important aspect for developing advanced materials for electronics and other applications (Lee & Allcock, 2010).
4. Spectral Analysis in Electrochemistry
Fu et al. (2022) proposed a method using inductively coupled plasma tandem mass spectrometry (ICP-MS/MS) for determining metal impurities in MgTFSI2 electrolytes, underscoring its utility in analytical chemistry (Fu et al., 2022).
5. Solubilizing Metal Oxides
The ability of MgTFSI2 to dissolve metal oxides was studied by Nockemann et al. (2006). They found that ionic liquids containing this compound can dissolve significant amounts of various metal oxides, which is useful in metal processing and recycling (Nockemann et al., 2006).
Safety And Hazards
Magnesium bis(trifluoromethylsulfonyl)imide is classified as a dangerous substance. It causes severe skin burns and eye damage . Protective measures such as wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and using only under a chemical fume hood are recommended .
Future Directions
properties
IUPAC Name |
magnesium;bis(trifluoromethylsulfonyl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Mg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFBPGIDUUNBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12MgN2O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
133395-16-1 | |
Record name | Magnesium bis(trifluoromethylsulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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